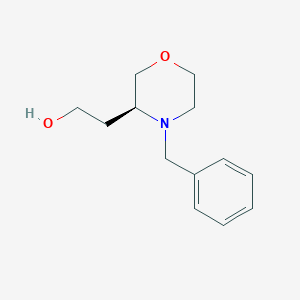

(S)-2-(4-Benzylmorpholin-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-[(3S)-4-benzylmorpholin-3-yl]ethanol |

InChI |

InChI=1S/C13H19NO2/c15-8-6-13-11-16-9-7-14(13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m0/s1 |

InChI Key |

ORVPSSNVIVQGDL-ZDUSSCGKSA-N |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CCO |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 4 Benzylmorpholin 3 Yl Ethan 1 Ol

General Approaches to the Stereoselective Construction of Chiral Morpholine (B109124) Rings

The synthesis of enantiomerically pure morpholines can be broadly categorized into methods that construct the chiral center before, during, or after the cyclization of the heterocyclic ring. Several powerful strategies have emerged, providing access to a diverse range of substituted chiral morpholines with high levels of stereocontrol.

Intramolecular Reductive Etherification Strategies

Intramolecular reductive etherification has proven to be a valuable method for the stereoselective synthesis of C-substituted morpholine derivatives. rsc.orgnih.gov This approach typically involves the cyclization of a linear precursor containing both an amino alcohol and a carbonyl or a group that can be converted to a carbonyl. The stereochemistry of the final product is often controlled by the existing stereocenters in the starting material, which are typically derived from the chiral pool.

A general strategy involves the use of a chiral amino alcohol, which is first N-protected and then subjected to a reaction that introduces a latent carbonyl group. Subsequent deprotection and intramolecular cyclization via reductive amination or etherification furnishes the chiral morpholine ring. For instance, the cyclization of a δ-hydroxy ketone or aldehyde derived from a chiral amino alcohol can lead to the formation of a cis-disubstituted morpholine with high diastereoselectivity. The choice of reducing agent and reaction conditions is critical in controlling the stereochemical outcome.

Diastereoselective Additions to N-Sulfinyl Imines

A powerful and highly diastereoselective method for the synthesis of 3-substituted morpholines involves the addition of nucleophiles to chiral N-sulfinyl imines. This strategy leverages the directing effect of the chiral sulfinyl group to control the stereochemistry of the newly formed stereocenter.

The synthesis commences with the preparation of a suitable N-sulfinyl imine, which can be achieved through the condensation of an aldehyde with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. The subsequent diastereoselective addition of a Grignard reagent to this N-sulfinyl imine, often in the presence of a Lewis acid like aluminum trichloride, proceeds with high stereocontrol to afford a sulfinamide intermediate. This intermediate is then subjected to a base-induced cyclization, typically using sodium hydride in the presence of a crown ether, to yield the desired 3-substituted morpholine. This two-step process allows for the efficient and highly diastereoselective synthesis of a variety of 3-substituted morpholine derivatives.

Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed intramolecular carboamination reactions have emerged as a versatile tool for the stereoselective synthesis of substituted morpholines. nih.gov This method involves the cyclization of an aminoalkene substrate in the presence of a palladium catalyst and an aryl or vinyl halide. The reaction proceeds through the formation of a palladium(II) intermediate, followed by intramolecular aminopalladation and reductive elimination to afford the morpholine product.

The stereochemical outcome of the reaction is influenced by the geometry of the substrate and the nature of the palladium catalyst and ligands. This methodology allows for the synthesis of a variety of substituted morpholines, including cis-3,5-disubstituted and 2,5-disubstituted derivatives, with high diastereoselectivity. The substrates for these reactions can be prepared from readily available chiral amino alcohols, ensuring the enantiopurity of the final products.

Asymmetric Hydrogenation of Unsaturated Morpholines

Asymmetric hydrogenation of unsaturated morpholines, or dehydromorpholines, represents an efficient "after cyclization" strategy for the synthesis of chiral morpholines. This method involves the enantioselective reduction of a C=C double bond within a pre-formed morpholine ring using a chiral catalyst.

Rhodium complexes with chiral bisphosphine ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of 2-substituted dehydromorpholines. These reactions typically proceed with high conversions and excellent enantioselectivities (up to 99% ee). The success of this method relies on the ability of the chiral catalyst to differentiate between the two faces of the prochiral double bond, leading to the formation of one enantiomer in excess. This approach provides a direct and atom-economical route to 2-substituted chiral morpholines.

Enantioselective Routes to (S)-2-(4-Benzylmorpholin-3-yl)ethan-1-ol and Related Structures

The synthesis of the specific target molecule, this compound, requires a synthetic sequence that not only establishes the chiral morpholine core but also introduces the benzyl (B1604629) group at the N-4 position and the ethanol (B145695) side chain at the C-3 position with the correct (S)-stereochemistry.

Stereocontrolled Functionalization of Precursor Scaffolds

A plausible and efficient enantioselective route to this compound involves the stereocontrolled functionalization of a pre-formed chiral morpholine precursor. A key intermediate in this approach is (S)-2-(hydroxymethyl)morpholine.

A patented method describes the synthesis of chiral 2-hydroxymethyl morpholine compounds starting from chiral glycerin chlorohydrin. banglajol.info The synthesis begins with the reaction of (R)-glycerin chlorohydrin with benzylamine (B48309) to produce (S)-3-benzylamino-1,2-propanediol. This intermediate then undergoes acylation with a haloacetyl halide, followed by intramolecular cyclization under basic conditions to form a chiral 4-benzyl-morpholin-3-one derivative. Subsequent reduction of the ketone and the ester functionalities, followed by debenzylation, would yield chiral 2-hydroxymethyl morpholine.

To obtain the target molecule, an N-benzylated chiral morpholine-3-one can be utilized as a key precursor. The synthesis could proceed as follows:

N-Benzylation: The synthesis would start with a suitable chiral precursor, such as one derived from serine, which can be converted to a chiral morpholin-5-one-3-carboxylate. rsc.org N-benzylation of this precursor can be achieved using standard methods, for example, with benzyl bromide in the presence of a base.

C3-Alkylation: The crucial step of introducing the ethanol side chain at the C-3 position would then be performed. This could be achieved through the alkylation of the enolate of the N-benzyl-morpholin-3-one with a suitable two-carbon electrophile, such as a protected 2-bromoethanol (B42945) derivative (e.g., 2-(tert-butyldimethylsilyloxy)ethyl bromide). This alkylation would need to be highly diastereoselective to set the desired (S)-stereochemistry at the C-3 position.

Reduction and Deprotection: Finally, reduction of the ketone at C-5 and removal of the protecting group from the ethanol side chain would yield the target compound, this compound.

The following table outlines a proposed synthetic sequence for the C3-functionalization:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Benzylation | Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., ACN) | (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid ester |

| 2 | C3-Alkylation | 1. Base (e.g., LDA), THF, -78 °C; 2. BrCH₂CH₂OTBS | (3S)-4-Benzyl-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-oxomorpholine |

| 3 | Reduction | Reducing agent (e.g., LiAlH₄), THF | (S)-2-(4-Benzyl-3-((tert-butyldimethylsilyl)oxy)ethyl)morpholine |

| 4 | Deprotection | TBAF, THF | This compound |

This table represents a proposed synthetic route based on established chemical principles.

Resolution Strategies for Chiral Morpholine Amides

The separation of enantiomers, or resolution, is a critical step in the synthesis of many chiral drugs. For chiral amines and their derivatives, such as morpholine amides, enzymatic kinetic resolution is a powerful technique. oup.comnih.gov This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

A common approach involves the use of an acyl donor and a lipase (B570770) in a suitable organic solvent. For instance, a lipase from Candida antarctica (CALB) has been shown to be effective in the kinetic resolution of various chiral amines. nih.gov In a typical procedure, the racemic morpholine amide would be dissolved in a non-polar solvent, and an acylating agent, such as an ester, would be added along with the lipase. The enzyme would then selectively catalyze the acylation of one enantiomer, leading to a mixture of the acylated enantiomer and the unreacted enantiomer of the starting material. These can then be separated by standard chromatographic techniques.

Another strategy involves the formation of diastereomeric salts. The reaction of a racemic mixture with a chiral resolving agent forms two diastereomeric products that have different physical properties, such as solubility, allowing for their separation by crystallization. researchgate.net For example, the resolution of racemic acids has been achieved using chiral bases to form diastereomeric salts that can be separated. researchgate.net While not specifically documented for this compound precursors, this classical resolution technique remains a viable option.

The table below summarizes key aspects of enzymatic kinetic resolution of chiral amines, a strategy applicable to morpholine amides.

| Parameter | Description | Reference |

| Enzyme | Lipases, such as Candida antarctica lipase B (CALB), are commonly used. | nih.gov |

| Acyl Donor | Esters, such as isopropyl methoxyacetate (B1198184) or vinyl propionate, serve as acylating agents. | nih.govresearchgate.net |

| Solvent | Non-polar organic solvents like toluene (B28343) or diisopropyl ether (DIPE) are often employed. | researchgate.net |

| Separation | The resulting mixture of acylated and unreacted enantiomers is typically separated by chromatography. | nih.gov |

Chemoenzymatic or Biocatalytic Approaches to Chiral Alcohols

Chemoenzymatic and biocatalytic methods provide an environmentally friendly and highly selective alternative to traditional chemical reductions for the synthesis of chiral alcohols. doi.org These methods often employ isolated enzymes, such as ketoreductases, or whole-cell systems to achieve high enantioselectivity under mild reaction conditions.

The asymmetric reduction of a prochiral ketone is a common strategy. Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of ketones to the corresponding chiral alcohols with high enantiomeric excess (ee). These reactions typically require a cofactor, such as NADPH, which can be regenerated in situ using a secondary enzyme system, for example, a glucose dehydrogenase and glucose.

Whole-cell biocatalysis is another powerful approach. For example, plant cells from Daucus carota (carrot) have been used as a biocatalyst for the enantioselective reduction of ketones to chiral alcohols. The enzymes within the whole cells carry out the desired transformation, and the cells themselves provide the necessary cofactors, simplifying the reaction setup.

Dynamic kinetic resolution (DKR) is a particularly efficient chemoenzymatic strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This approach combines an enzymatic resolution with an in situ racemization of the starting material. For the synthesis of chiral alcohols, a lipase can be used for the enantioselective acylation of a racemic alcohol, while a ruthenium-based catalyst can be employed for the racemization of the unreacted alcohol enantiomer. This synergistic approach has been successfully applied to the synthesis of a variety of chiral alcohols with excellent yields and enantioselectivities. mdpi.com

The following table outlines a comparison of different biocatalytic approaches for the synthesis of chiral alcohols.

| Approach | Key Features | Typical Catalyst | Reference |

| Asymmetric Reduction | Direct conversion of a prochiral ketone to a chiral alcohol. | Ketoreductases (KREDs), Whole cells (Daucus carota) | |

| Kinetic Resolution | Enantioselective acylation of a racemic alcohol. | Lipases (Candida antarctica lipase B) | researchgate.net |

| Dynamic Kinetic Resolution | Combination of enzymatic resolution and in situ racemization. | Lipase and a Ruthenium catalyst | mdpi.com |

Synthetic Transformations of Precursors to this compound

The synthesis of the target compound, this compound, involves the preparation of a key ketone precursor, followed by a stereoselective reduction or a Grignard reaction and subsequent chiral resolution.

Synthesis of 1-(4-Benzylmorpholin-3-yl)ethanone Precursors

One possible approach could start with a commercially available substituted morpholine. For instance, the synthesis of 3-benzhydrylmorpholine proceeds through a 5-benzhydrylmorpholin-3-one intermediate. wikipedia.org This lactam is formed by the acylation of an amino alcohol with chloroacetyl chloride, followed by a base-catalyzed ring closure. wikipedia.org A similar strategy could be envisioned for the synthesis of an N-benzyl-morpholin-3-one, which could then be further functionalized.

Another approach could involve a multi-component reaction. For example, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been reported for the synthesis of highly substituted morpholines. nih.gov While this method provides access to complex morpholine scaffolds, its application to the specific synthesis of 1-(4-Benzylmorpholin-3-yl)ethanone would require further investigation.

Given the lack of a direct precedent, a hypothetical synthetic scheme for the ketone precursor is presented below.

| Step | Reaction | Reagents and Conditions | Reference (Analogous) |

| 1 | N-Benzylation of a suitable morpholine precursor | Benzyl bromide, K2CO3, in a suitable solvent | mdpi.com |

| 2 | Acylation at C3 | Acetic anhydride (B1165640) or acetyl chloride with a suitable Lewis acid catalyst | nih.gov |

Grignard Reactions in Alcohol Formation

Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds and the preparation of alcohols. mdpi.com The addition of a Grignard reagent to a ketone is a classic method for synthesizing tertiary alcohols. mdpi.com

In the context of synthesizing this compound, if the precursor 1-(4-Benzylmorpholin-3-yl)ethanone were available, a Grignard reaction with a suitable methyl Grignard reagent (e.g., methylmagnesium bromide) would yield the corresponding tertiary alcohol. However, the target compound is a primary alcohol, which would require a different synthetic strategy.

An alternative approach would be to use a Grignard reaction to introduce the ethanol side chain. This could potentially be achieved by reacting an N-benzyl-morpholine-3-carbaldehyde with a methyl Grignard reagent. This would produce a secondary alcohol, which could then be further manipulated.

It is important to note that Grignard reagents are highly reactive and can be incompatible with certain functional groups. For instance, they are strong bases and will react with acidic protons, such as those in alcohols and carboxylic acids. researchgate.net

The general mechanism for the reaction of a Grignard reagent with a ketone is as follows:

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

Formation of an Alkoxide: This addition leads to the formation of a magnesium alkoxide intermediate.

Protonation: The reaction mixture is then treated with a dilute acid in a work-up step to protonate the alkoxide, yielding the final alcohol product. mdpi.com

Derivatization and Functional Group Interconversions

The hydroxyl group of this compound is a key functional handle for further derivatization, which can be important for modulating the compound's properties. Common derivatization reactions for alcohols include etherification and esterification.

Etherification: The formation of an ether from an alcohol can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic approach. More modern methods include the use of catalysts to promote the dehydration of two alcohol molecules. For instance, the chemoselective etherification of benzyl alcohols in the presence of other types of alcohols has been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). rsc.orgorganic-chemistry.org This method could potentially be applied to the target compound to selectively form ethers at the primary alcohol.

Esterification: The conversion of the alcohol to an ester can be readily accomplished by reaction with a carboxylic acid or an acyl chloride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride in the presence of a base, such as pyridine, provides a high-yielding route to esters.

These functional group interconversions allow for the synthesis of a library of derivatives from the parent alcohol, which is a common strategy in drug discovery to explore structure-activity relationships.

The table below provides examples of derivatization reactions applicable to the hydroxyl group of the target compound.

| Reaction | Reagents | Product Type | Reference (General Method) |

| Etherification | Alkyl halide, NaH | Ether | nih.gov |

| Etherification | Another alcohol, TCT, DMSO | Ether | rsc.orgorganic-chemistry.org |

| Esterification | Carboxylic acid, H+ catalyst | Ester | |

| Esterification | Acyl chloride, pyridine | Ester |

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of S 2 4 Benzylmorpholin 3 Yl Ethan 1 Ol

Mechanistic Pathways of Morpholine (B109124) Ring Formation

The construction of the substituted morpholine ring is the cornerstone of the synthesis of (S)-2-(4-Benzylmorpholin-3-yl)ethan-1-ol. The key challenge lies in controlling the regiochemistry and stereochemistry of the cyclization process.

Several strategic approaches can be employed to construct the morpholine heterocycle, with intramolecular reactions being the most common. These pathways typically involve the formation of one C-N bond and one C-O bond to close the six-membered ring.

Intramolecular SN2 Cyclization: A prevalent method involves the intramolecular nucleophilic substitution (SN2) of a suitable precursor. This typically starts with a chiral amino alcohol, such as (S)-2-amino-4-phenylbutane-1,3-diol, which can be derived from an appropriate amino acid. The amino group is first N-benzylated. Then, one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate). The remaining hydroxyl or the amine nitrogen then acts as the internal nucleophile. The SN2 reaction proceeds via a "backside attack," leading to an inversion of configuration at the electrophilic carbon. masterorganicchemistry.com To achieve the desired stereochemistry of the final product, the stereochemistry of the starting material and the choice of which hydroxyl group to activate must be carefully planned. An alternative SN2 approach is the Williamson ether synthesis, where an alkoxide, formed by deprotonating a hydroxyl group, attacks an alkyl halide. masterorganicchemistry.comyoutube.com

Reductive Amination: Another powerful strategy is intramolecular reductive amination. This involves a precursor containing both an amine and an aldehyde or ketone functionality, separated by an appropriate spacer that includes an ether linkage. The initial step is the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the morpholine ring. Reducing agents like sodium cyanoborohydride (NaBH₃CN) are often used because they are selective for the iminium ion over the carbonyl group. elte.hu

Addition-Elimination: This mechanism can be seen in reactions where a precursor undergoes an intramolecular conjugate addition followed by the elimination of a leaving group. youtube.com For instance, an amino alcohol can react with an α,β-unsaturated system to form a six-membered ring.

Metal-Catalyzed Cyclization: Modern synthetic methods often employ transition metal catalysts (e.g., gold, palladium, iron) to facilitate the cyclization of aminoalcohols or related precursors under mild conditions. rsc.orgorganic-chemistry.org Gold catalysts, for example, can activate alkyne functionalities in a precursor, triggering a cascade cyclization to form the morpholine ring. rsc.orgrsc.org

| Mechanism | Typical Precursor | Key Intermediate | Mechanistic Features |

|---|---|---|---|

| Intramolecular SN2 | Amino diol with one alcohol activated as a leaving group | Trigonal bipyramidal transition state | Proceeds with inversion of configuration at the electrophilic center. masterorganicchemistry.com |

| Reductive Amination | Amino-ether-aldehyde/ketone | Cyclic iminium ion | Requires a reducing agent (e.g., NaBH₃CN) to reduce the intermediate. elte.hu |

| Addition-Elimination | Amino alcohol and an α,β-unsaturated carbonyl/nitrile | Enolate or equivalent | Involves nucleophilic attack followed by loss of a leaving group. youtube.com |

| Gold-Catalyzed Cyclization | Alkynyl amino alcohol | Gold carbenoid | π-activation of the alkyne by the gold catalyst initiates the cyclization cascade. rsc.org |

Achieving the specific (S)-stereochemistry at the C3 position is a critical aspect of the synthesis. Catalysis plays a pivotal role in directing the stereochemical outcome of the ring-forming reaction, especially when starting from achiral or racemic precursors.

Chiral Catalysts: Asymmetric catalysis provides a powerful tool for enantioselective synthesis. A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can create a chiral environment around the substrate. nih.gov This forces the reaction to proceed through a diastereomeric transition state, where one is energetically favored, leading to the preferential formation of one enantiomer. For example, in a metal-catalyzed cyclization, chiral ligands coordinated to the metal center can effectively control the facial selectivity of the bond-forming step. organic-chemistry.org

Organocatalysis: In recent years, organocatalysis has emerged as a complementary approach to metal catalysis for stereocontrolled synthesis. nih.govacs.org Chiral amines or thiourea (B124793) derivatives can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding, thereby guiding the stereochemical course of the cyclization. acs.org For instance, a chiral amine catalyst can promote the formation of a specific enamine geometry, which then dictates the stereochemistry of the subsequent intramolecular attack. nih.gov

Kinetic Resolution: If a racemic starting material is used, a chiral catalyst can selectively react with one enantiomer at a faster rate, leaving the other enantiomer unreacted. This process, known as kinetic resolution, can provide access to the enantiomerically enriched product.

The choice of catalyst is crucial and depends on the specific reaction pathway. The catalyst's structure, particularly the nature of its chiral ligands or framework, directly influences the degree of enantioselectivity by stabilizing the transition state leading to the desired (S)-enantiomer. nih.gov

Radical and Single-Electron Transfer Processes in Related Morpholine Chemistry

Radical and single-electron transfer (SET) processes are fundamental in organic chemistry, enabling the formation of new bonds and the synthesis of complex molecules. numberanalytics.comnih.gov In the context of morpholine chemistry, these pathways have been explored, particularly in electrochemical and photochemical reactions. mdpi.comacs.org The generation of a morpholine radical is a key step in several transformations, acting as a reactive intermediate for subsequent bond-forming events. mdpi.comresearchgate.net

A single-electron transfer process involves the movement of one electron from a donor to an acceptor molecule, which can initiate radical formation. youtube.comlibretexts.org For instance, metals like sodium can donate an electron to an organic substrate, generating a radical anion. libretexts.org In the broader context of organic synthesis, SET mechanisms are recognized in various reactions, including nucleophilic substitutions and additions. youtube.comacs.org

In the realm of morpholine chemistry, electrochemical methods have been successfully employed to generate the morpholine radical. mdpi.comresearchgate.net The electrochemical oxidation of morpholine at an anode can lead to the formation of this radical species, which can then participate in C-H functionalization and cross-coupling reactions. mdpi.commdpi.com This approach offers a mild and controllable way to introduce the morpholine substituent into various molecular scaffolds. mdpi.comresearchgate.net

Photoredox catalysis is another powerful tool that can facilitate reactions involving morpholine through SET pathways. mdpi.com In some cases, a photocatalyst, upon excitation by light, can interact with morpholine to generate the morpholine radical, which then engages in the catalytic cycle. mdpi.com

The following table summarizes key findings from studies on radical and SET processes in reactions involving morpholine derivatives.

| Reaction Type | Morpholine Derivative | Reaction Conditions | Key Intermediates | Outcome | Reference |

| Electrochemical C-H/N-H Cross-Coupling | Morpholine | Cu(OAc)₂, CH₂Cl₂ or CH₃CN, Room Temperature | Morpholine radical | Formation of 4-aminoquinoline (B48711) N-oxides or 2-aminoquinoline (B145021) N-oxides | mdpi.comresearchgate.netmdpi.com |

| Photoredox/Nickel Catalyzed Cross-Coupling | Morpholine | [Ir(dF(CF₃)-ppy)₂(dtbbpy)]PF₆ (photocatalyst), Nickel catalyst | Putative morpholine radical | Cross-coupling of aryl halides and alkyl boronic esters | mdpi.com |

| Electrochemical C-H Oxidation/Methoxylation | N-Boc morpholine | Electrochemical oxidation | Not specified | Synthesis of isomeric 3-oxadiazolyl/triazolyl morpholines | mdpi.com |

| Cobalt or Nickel Catalyzed C-H Amination | Morpholine | Electrochemical oxidative conditions | Not specified | Amination of arenes | mdpi.com |

The study of radical and SET mechanisms in morpholine chemistry is an active area of research. The ability to generate and control the reactivity of the morpholine radical opens up new avenues for the synthesis of novel and medicinally relevant morpholine-containing compounds. mdpi.com While direct evidence for the involvement of such pathways in the synthesis and transformation of this compound is yet to be established, the principles demonstrated in related systems provide a strong foundation for future investigations.

Computational Chemistry Approaches to S 2 4 Benzylmorpholin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) for Mechanistic Insights and Stereoselectivity

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For (S)-2-(4-Benzylmorpholin-3-yl)ethan-1-ol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could provide critical insights into its reactivity. pnrjournal.com By mapping the potential energy surface, reaction mechanisms involving this compound can be elucidated, and transition states identified. This is particularly valuable for predicting the stereoselectivity of reactions, a crucial aspect for a chiral molecule.

For instance, in a hypothetical reaction, DFT could be used to calculate the activation energies for the formation of different stereoisomers, thereby predicting the most likely product. The calculated energies would reveal the steric and electronic factors that favor one reaction pathway over another.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Involving this compound

| Parameter | Value (kcal/mol) |

| Energy of Reactant | 0.00 |

| Energy of Transition State (Pathway A) | +25.3 |

| Energy of Product (Stereoisomer A) | -15.2 |

| Energy of Transition State (Pathway B) | +29.8 |

| Energy of Product (Stereoisomer B) | -12.7 |

This table is interactive. Click on the headers to sort.

Natural Bond Orbital (NBO) Analysis and Electron Density Distribution

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and bonding within a molecule. arabjchem.org It provides a Lewis-like description of the molecular structure. nih.govemich.edu For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization. pnrjournal.com

The analysis of donor-acceptor interactions within the NBO framework can quantify the stabilizing effects of hyperconjugation. For example, it could highlight interactions between the lone pair of the nitrogen or oxygen atoms in the morpholine (B109124) ring and the antibonding orbitals of adjacent bonds. These interactions play a significant role in determining the molecule's conformation and reactivity. The distribution of natural atomic charges would also identify the most electrophilic and nucleophilic sites, offering clues for designing synthetic reactions. researchgate.net

Table 2: Hypothetical NBO Analysis Data for Key Atoms in this compound

| Atom | Natural Charge (e) | Hybridization |

| N(4) | -0.65 | sp³ |

| O(1) (morpholine) | -0.58 | sp³ |

| C(3) | +0.25 | sp³ |

| O (hydroxyl) | -0.72 | sp³ |

This table is interactive. Users can filter data based on atom type.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational preferences.

Conformational Analysis of the Morpholine Ring and Side Chains

The morpholine ring in this compound can adopt various conformations, with the chair form being the most likely. However, the presence of bulky substituents at the 3- and 4-positions can influence the ring's geometry and the orientation of these substituents (axial vs. equatorial). acs.orglumenlearning.com Conformational analysis, using methods like molecular mechanics or DFT, can determine the relative energies of different conformers.

For this compound, a key aspect would be to determine the preferred orientation of the benzyl (B1604629) group on the nitrogen and the ethanol (B145695) side chain at the C3 position. These conformational preferences are critical as they can dictate the molecule's ability to bind to a biological target. The interplay of steric hindrance and stereoelectronic effects, such as the anomeric effect, would be crucial in determining the most stable conformation. acs.orgiau.ir

Molecular Dynamics (MD) Simulations for Structural Behavior

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's structural behavior in a simulated environment, such as in a solvent. arabjchem.org An MD simulation of this compound in water, for example, would reveal how the molecule flexes and how its side chains orient themselves over time. mdpi.com

These simulations can provide information on the stability of different conformations and the transitions between them. By analyzing the trajectory of the simulation, one can calculate properties such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand the solvation shell around the molecule. This information is invaluable for understanding how the molecule behaves in a biological context.

Predictive Computational Models for Synthetic Design

Computational chemistry is not only descriptive but also predictive. It can be a powerful tool in the rational design of synthetic routes to new molecules. For a compound like this compound, computational models can help in optimizing reaction conditions and predicting the outcomes of synthetic transformations.

By modeling potential synthetic pathways, chemists can assess the feasibility of a reaction before committing to laboratory work. For example, computational models can predict the regioselectivity and stereoselectivity of a particular reaction, guiding the choice of reagents and catalysts. emich.edu This predictive power accelerates the synthetic process and can lead to the discovery of more efficient and selective synthetic methods for complex molecules like the one .

In Silico Prediction of Reaction Outcomes

The prediction of chemical reaction outcomes through computational means is a rapidly advancing field that combines quantum mechanics (QM) with machine learning (ML) to forecast the results of a chemical transformation. nih.govacs.org These predictive tools are crucial for complex stereoselective syntheses, such as those required to produce a specific enantiomer like this compound.

Research in this area focuses on developing models that can accurately predict which products will form, in what yields, and with what degree of stereoselectivity. nih.gov Machine learning algorithms, for instance, can be trained on large datasets of known reactions from the chemical literature. acs.orgresearchgate.net These models learn to recognize complex patterns correlating reactants, reagents, solvents, and catalysts with specific outcomes. nih.gov For a given reaction, the model can then predict the major product from a list of plausible candidates generated by generalized reaction templates. acs.orgresearchgate.net One study reported a model that correctly identified the major product as the top-ranked candidate in over 70% of cases from a large dataset of patented reactions. researchgate.net More advanced models, like Reactron, aim to predict not just the product but the entire reaction mechanism by tracking electron movements, offering a deeper understanding of how the reaction proceeds. arxiv.org

Quantum chemistry methods, particularly Density Functional Theory (DFT), complement ML approaches by providing a detailed, physics-based understanding of the reaction. researchgate.net By calculating the energies of transition states for different reaction pathways, chemists can determine the kinetic feasibility of each path. nih.gov The enantiomeric excess (ee) of a reaction is directly related to the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers; a larger energy difference implies higher selectivity. nih.gov Computational studies can model these transition states to predict the stereochemical outcome with high accuracy. researchgate.netnih.gov

The table below illustrates a conceptual framework for how in silico tools might be used to predict the outcome of a key step in the synthesis of a chiral morpholine derivative. The input parameters are fed into a predictive model, which then generates the probable outcomes.

Table 1: Conceptual In Silico Prediction for a Chiral Morpholine Synthesis Step

| Input Parameters | Predicted Outcomes |

| Reactant A: N-benzyl-N-(2-hydroxyethyl)prop-2-en-1-amine | Predicted Yield: 75% |

| Reagent: N-Bromosuccinimide (NBS) | Predicted Diastereomeric Excess (d.e.): 92% |

| Catalyst: Chiral Phase-Transfer Catalyst | Predicted Enantiomeric Excess (e.e.): 88% (S-enantiomer) |

| Solvent: Dichloromethane (DCM) | Predicted Major Product: (S)-3-(bromomethyl)-4-benzylmorpholine |

| Temperature: 0 °C | Confidence Score: 85% |

This predictive capability allows chemists to screen numerous reaction conditions virtually, identifying the most promising candidates for laboratory synthesis and accelerating the discovery of efficient and highly selective reactions. researchgate.netfrontiersin.org

Application in Catalyst Design for Asymmetric Synthesis

The chiral morpholine scaffold is a valuable pharmacophore in medicinal chemistry and a versatile building block in organic synthesis. rsc.orge3s-conferences.org Molecules like this compound contain multiple stereocenters and functional groups that can be leveraged in the design of novel chiral catalysts for asymmetric synthesis. rsc.orgrsc.org Computational chemistry plays a pivotal role in the rational design of such catalysts, moving beyond serendipity to a more targeted approach. nih.govresearchgate.net

The process begins with the selection of a chiral scaffold, in this case, the (S)-morpholine core. The substituents—the N-benzyl group and the 3-ethan-1-ol side chain—are critical as they define a specific three-dimensional space around a potential active site. Computational studies have shown that for morpholine-based organocatalysts, factors like the pyramidalization of the nitrogen atom and electronic effects from the ring oxygen can impact catalytic activity. nih.gov Understanding these baseline properties is the first step.

Computational tools are then used to model how the catalyst interacts with substrates. nih.gov For example, if this molecule were to be developed as an organocatalyst for a Michael addition, DFT calculations could be used to model the transition state of the reaction between the catalyst-enamine intermediate and the Michael acceptor. nih.gov These models reveal the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that stabilize one transition state over the other, thus explaining the origin of enantioselectivity. nih.govnih.gov

By systematically modifying the catalyst structure in silico—for example, by changing the aromatic substituent on the benzyl group or altering the length of the alcohol side chain—researchers can screen a virtual library of potential catalysts. nih.gov The predicted enantioselectivity and reaction rates for each candidate can be calculated, allowing chemists to prioritize the most promising designs for experimental validation. This approach has been successfully used to design catalysts for various transformations, including asymmetric hydrogenations and cycloadditions. rsc.orgnih.gov

The following table outlines a typical computational workflow for the rational design of a new chiral catalyst based on the this compound scaffold.

Table 2: Computational Workflow for Chiral Catalyst Design

| Step | Description | Computational Method(s) | Objective |

| 1. Scaffold Selection & Baselining | Select this compound as the starting point. Analyze its conformational preferences and electronic properties. | Molecular Mechanics (MM), Density Functional Theory (DFT) | Understand the inherent steric and electronic features of the scaffold. |

| 2. In Silico Derivatization | Create a virtual library of analogues by modifying substituents (e.g., para-substituents on the benzyl ring, derivatizing the hydroxyl group). | Combinatorial library generation software | Explore the chemical space around the core scaffold. |

| 3. Reaction Modeling | For a target reaction (e.g., aldol, Michael addition), model the reaction mechanism with each virtual catalyst. | DFT, QM/MM | Locate transition state structures for both major and minor enantiomers. |

| 4. Performance Prediction | Calculate the energy difference between diastereomeric transition states (ΔΔG‡) to predict enantiomeric excess (ee). | High-level DFT single-point energy calculations | Rank virtual catalysts based on predicted selectivity and activity. |

| 5. Candidate Prioritization | Select the top 1-3 virtual candidates that show the highest predicted performance for experimental synthesis and testing. | Data analysis and visualization | Focus laboratory efforts on the most promising catalyst designs. |

This synergy between computational prediction and experimental work accelerates the development of highly efficient and selective catalysts for the synthesis of complex chiral molecules. rsc.orgnih.gov

Role of S 2 4 Benzylmorpholin 3 Yl Ethan 1 Ol As a Chiral Building Block

Utilization in Asymmetric Synthesis of Complex Molecules

The defined stereocenter and reactive sites of (S)-2-(4-Benzylmorpholin-3-yl)ethan-1-ol allow for its incorporation into sophisticated molecular architectures through asymmetric synthesis, a set of methods designed to produce a specific enantiomer of a chiral product.

The primary alcohol of this compound serves as a synthetic handle for modification, enabling its use as a precursor for a variety of other enantiomerically pure morpholine (B109124) derivatives. lookchem.com For instance, enantiomerically pure morpholines with a 2-(hydroxymethyl) substituent are considered excellent precursors for the stereoselective preparation of other heterocycles. lookchem.com

A common synthetic strategy involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. This transformation opens the door to a wide range of subsequent reactions, such as reductive aminations, esterifications, and amide bond formations, to introduce new functional groups and build molecular complexity while retaining the original stereochemistry of the morpholine core.

For example, the oxidation of the alcohol to the corresponding carboxylic acid yields a β-morpholine amino acid. frontiersin.org These derivatives are valuable in peptidomimetics and for creating novel scaffolds. frontiersin.orgresearchgate.net The synthesis of these β-morpholine amino acids can be achieved through a multi-step process starting from simpler chiral amino alcohols and epichlorohydrin, where the resulting Boc-protected amino alcohol is oxidized using reagents like TEMPO and (diacetoxyiodo)benzene (B116549) (BIAB). frontiersin.org This process underscores the utility of the hydroxymethyl group as a key functional handle for derivatization.

The general synthetic pathway is outlined below:

Step 1: Protection of the morpholine nitrogen (if not already substituted).

Step 2: Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Step 3: Further functionalization (e.g., Wittig reaction, Grignard addition, or peptide coupling) to generate diverse morpholine structures.

This stepwise functionalization allows for the systematic creation of libraries of morpholine derivatives for various applications, including drug discovery. nih.gov

Chiral building blocks like this compound are frequently integrated into longer, multi-step synthetic sequences to construct complex target molecules. youtube.comyoutube.com In these sequences, the morpholine unit can serve as a central scaffold, with its stereochemistry influencing the spatial arrangement of the final product. Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, often identifies such chiral fragments as key starting materials. youtube.com

A representative synthetic sequence might involve:

Coupling of the building block with another molecular fragment via its alcohol or amine functionality.

Modification of other parts of the molecule.

A final deprotection step, if necessary, to reveal the target compound.

For example, a four-step synthesis to produce cis-3,5-disubstituted morpholines has been described starting from enantiomerically pure amino alcohols. nih.gov This strategy involves converting the amino alcohol to an O-allyl ethanolamine, followed by a palladium-catalyzed carboamination reaction with an aryl or alkenyl halide to form the morpholine ring. nih.gov This method highlights how a simple chiral precursor can be elaborated into a more complex heterocyclic system in a few, well-controlled steps. nih.gove3s-conferences.org

Development of Chiral Catalysts and Ligands from Morpholine Scaffolds

The rigid conformation and chiral nature of morpholine derivatives derived from this compound make them attractive scaffolds for the development of new chiral catalysts and ligands for asymmetric catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction before being removed. wikipedia.org Morpholine scaffolds are used to create such auxiliaries and also as the core of organocatalysts, which are small organic molecules that accelerate chemical reactions.

Key design principles for morpholine-based catalysts include:

Steric Hindrance: Introducing bulky substituents at specific positions on the morpholine ring can effectively shield one face of the catalyst, forcing reactants to approach from the less hindered side and thereby controlling stereoselectivity. nih.gov

Conformational Rigidity: The chair-like conformation of the morpholine ring provides a predictable and rigid framework. This rigidity helps to maintain a well-defined three-dimensional environment around the catalytic site, which is crucial for high enantioselectivity. researchgate.net

Electronic Effects: The oxygen atom in the morpholine ring introduces specific electronic properties. It decreases the nucleophilicity of enamines formed from the morpholine nitrogen, making them less reactive than their pyrrolidine- or piperidine-based counterparts. frontiersin.orgnih.gov This lower reactivity can be a challenge but can also be exploited for specific transformations where lower basicity or nucleophilicity is desired.

Functional Group Placement: The strategic placement of functional groups, such as the carboxylic acid in β-morpholine amino acids, allows for specific non-covalent interactions (e.g., hydrogen bonding) with the substrate, which can be critical for orienting the substrate in the transition state and achieving high levels of stereocontrol. nih.gov

Computational studies and experimental data are often combined to understand the steric and electronic relationships between substituents on the morpholine ring and to optimize catalyst design for specific reactions. frontiersin.org

Morpholine-based organocatalysts have been successfully applied in a range of stereoselective reactions. One notable example is the Michael addition (or 1,4-addition) of aldehydes to nitroolefins. frontiersin.orgnih.gov

In this reaction, the morpholine-based catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the nitroolefin. The stereochemical outcome of the reaction is dictated by the catalyst's structure. For instance, new organocatalysts derived from β-morpholine amino acids have been shown to be highly effective for this transformation, affording the desired products with excellent yields and high diastereo- and enantioselectivity, even at low catalyst loadings (e.g., 1 mol%). frontiersin.orgnih.gov

| Catalyst Type | Reaction | Substrates | Selectivity Outcome |

| β-Morpholine Amino Acid I | 1,4-Addition | Aldehydes and Nitroolefins | High diastereoselectivity and good-to-excellent enantioselectivity. frontiersin.orgnih.gov |

| Cinchona Alkaloid-Derived Phthalazine | Halocyclization | Alkenol substrates | Excellent yields and enantioselectivities for chlorinated 2,2-disubstituted morpholines. rsc.org |

| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | Unsaturated Morpholines | Quantitative yields and excellent enantioselectivities (up to 99% ee) for 2-substituted chiral morpholines. rsc.org |

These applications demonstrate that despite the inherent lower reactivity of morpholine-enamines, carefully designed catalysts based on this scaffold can be highly efficient and selective. nih.gov The development of such catalysts is crucial for green chemistry, as organocatalysis often avoids the use of toxic heavy metals. frontiersin.org

Contributions to Chemical Space and Diversity-Oriented Synthesis

The use of this compound and related structures significantly contributes to the expansion of accessible chemical space, particularly through Diversity-Oriented Synthesis (DOS). researchgate.netresearchgate.net Unlike target-oriented synthesis, which aims to create a single complex molecule, DOS seeks to generate large collections of structurally diverse small molecules. researchgate.net These libraries are valuable for screening for new biological activities and identifying novel drug leads.

The morpholine scaffold is an excellent starting point for DOS because its structure can be systematically and extensively modified. nih.govresearchgate.net Starting from a single chiral building block, a "branching" synthetic strategy can be employed where different reaction pathways are used to create a wide array of distinct molecular skeletons. nih.gov For example, a morpholine acetal (B89532) scaffold can be a starting point for generating bicyclic and tricyclic compounds like diketopiperazines. researchgate.net

This approach, often described by a "build/couple/pair" strategy, allows for the creation of skeletally complex scaffolds with a high fraction of sp³ carbon atoms, a feature often associated with successful drug candidates. researchgate.net By using enantiomerically pure building blocks like this compound, DOS can produce libraries of molecules that vary systematically in both their regiochemistry and stereochemistry (relative and absolute). nih.gov This systematic diversification is a powerful tool in medicinal chemistry for exploring structure-activity relationships and discovering new bioactive compounds. nih.govnih.gov

Generation of Structurally Diverse Libraries

The synthesis of compound libraries is a fundamental strategy in modern drug discovery, enabling the rapid exploration of chemical space to identify molecules with desired biological activities. acs.orgwikipedia.org Chiral building blocks like this compound are instrumental in constructing libraries with three-dimensional diversity, a key factor for successful interaction with complex biological targets such as enzymes and receptors.

The primary alcohol of this compound is a particularly attractive functional group for library generation. It can readily undergo a variety of well-established chemical reactions to introduce a wide range of substituents, leading to the creation of large and diverse collections of related molecules. For instance, esterification or etherification reactions with a diverse set of carboxylic acids or alkyl halides, respectively, can be employed to systematically vary the steric and electronic properties of the side chain.

Below is a representative table illustrating a hypothetical library of compounds that could be generated from this compound. This demonstrates how a single chiral core can be elaborated into a multitude of distinct chemical entities.

| Compound ID | R Group | Resulting Functional Group | Potential Properties Introduced |

| L1-A01 | Acetyl | Ester | Increased polarity, potential for hydrogen bonding |

| L1-A02 | Benzoyl | Ester | Increased lipophilicity, aromatic interactions |

| L1-A03 | Methyl | Ether | Reduced polarity, stable linkage |

| L1-A04 | 4-Fluorobenzyl | Ether | Introduction of a halogen for potential halogen bonding |

| L1-A05 | Carbamoyl | Carbamate | Increased hydrogen bonding capacity |

| L1-A06 | Pivaloyl | Ester | Introduction of steric bulk |

| L1-A07 | 2-Thienylacetyl | Ester | Introduction of a heteroaromatic ring |

| L1-A08 | Tert-butyldimethylsilyl | Silyl Ether | Protection of the alcohol, increased lipophilicity |

This table is a hypothetical representation of a compound library derived from this compound to illustrate the concept of generating structural diversity.

The high-throughput synthesis of such libraries can be facilitated by solid-phase or solution-phase combinatorial chemistry techniques. acs.orgwikipedia.org The resulting collections of compounds can then be screened against a variety of biological targets to identify "hit" molecules, which can be further optimized in the drug discovery process.

Scaffold Exploration for Novel Chemical Entities

Beyond its use in generating libraries of closely related analogs, this compound can also serve as a foundational scaffold for the exploration of entirely new chemical entities. The concept of "scaffold hopping," which involves the replacement of a core molecular structure with a topologically similar but chemically distinct scaffold, is a powerful strategy for discovering novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. bhsai.orgnih.govbiosolveit.dechemrxiv.org

The (S)-4-benzylmorpholine core of the title compound provides a robust starting point for such exploratory efforts. Modifications can be envisioned at several positions to generate novel scaffolds. For example, the benzyl (B1604629) group can be replaced with other aromatic or heteroaromatic systems to probe different binding interactions. Furthermore, the morpholine ring itself can be altered. Ring-expansion or -contraction strategies could lead to novel heterocyclic systems, while maintaining the crucial stereochemical information from the original chiral center.

The following table outlines potential scaffold hopping strategies starting from the (S)-4-benzylmorpholine core.

| Original Scaffold Moiety | Proposed Modification | Resulting Novel Scaffold | Rationale for Exploration |

| N-Benzyl group | Replacement with a 2-picolyl group | (S)-4-(Pyridin-2-ylmethyl)morpholine | Introduce a hydrogen bond acceptor, alter basicity |

| N-Benzyl group | Replacement with a 3,4-dichlorobenzyl group | (S)-4-(3,4-Dichlorobenzyl)morpholine | Explore halogen bonding interactions, modulate electronics |

| Morpholine ring | Ring expansion to a 1,4-oxazepane | (S)-4-Benzyl-1,4-oxazepane | Alter ring conformation and vector of substituents |

| Morpholine ring | Oxidative cleavage and re-cyclization | Novel bicyclic or spirocyclic systems | Access to novel and rigidified 3D structures |

| Ethan-1-ol side chain | Cyclization onto the benzyl ring | Fused tricyclic system | Creation of a more rigid and conformationally constrained scaffold |

This table provides hypothetical examples of scaffold hopping strategies based on the this compound scaffold to illustrate the exploration of novel chemical entities.

These types of synthetic explorations, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the discovery of new classes of compounds with unique pharmacological profiles. e3s-conferences.orgnih.govnih.gov The inherent chirality of this compound ensures that these novel scaffolds are generated as single enantiomers, which is a critical consideration for developing selective drug candidates.

Advanced Analytical Characterization of S 2 4 Benzylmorpholin 3 Yl Ethan 1 Ol

Chromatographic Techniques for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for chiral compounds. Chromatographic techniques are the most powerful and widely used methods for separating and quantifying enantiomers. This is typically achieved by creating a transient diastereomeric interaction with a chiral selector, which can be part of the stationary phase or a mobile phase additive. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of pharmaceutical compounds. nih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective and widely used for a broad range of chiral molecules. nih.govmdpi.com

For a compound like (S)-2-(4-Benzylmorpholin-3-yl)ethan-1-ol, a typical approach would involve screening various polysaccharide-based columns (e.g., Lux Amylose-1, Lux Cellulose-1) under different mobile phase conditions, such as polar organic, reversed-phase, or normal-phase modes. mdpi.comelte.hu The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), to the mobile phase is often necessary when analyzing basic compounds to improve peak shape and resolution. elte.hu The separation efficiency can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. For instance, studies on similar chiral amines have shown that high enantioresolution can be achieved on columns like the Lux Amylose-1 using a mobile phase of methanol (B129727) with a low percentage of DEA. elte.hu

Table 1: Illustrative Chiral HPLC Parameters for Analysis of Morpholine (B109124) Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) | Provides chiral recognition via hydrogen bonding, π-π, and dipole-dipole interactions. |

| Mobile Phase | Methanol / 0.15% Diethylamine (DEA) | Polar organic mode; DEA is a basic modifier to prevent peak tailing. elte.hu |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for best resolution and analysis time. |

| Temperature | 20-25 °C | Controlled to ensure reproducible retention times and selectivity. elte.hu |

| Detection | UV at 230 nm or 254 nm | Aromatic benzyl (B1604629) group allows for strong UV absorbance. mdpi.com |

Chiral Gas Chromatography (GC) is another powerful technique for determining enantiomeric purity, particularly for volatile and thermally stable compounds. nih.gov Separation is achieved using a chiral stationary phase, most commonly based on derivatized cyclodextrins coated onto a fused silica (B1680970) capillary column. gcms.cz These cyclodextrin-based CSPs form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. gcms.cz

For the analysis of this compound, derivatization may be required to increase its volatility and thermal stability, for example, by silylating the hydroxyl group. However, direct analysis is often possible. The selection of the appropriate cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) is crucial for achieving separation. gcms.cz Optimization of GC parameters, including the temperature program, carrier gas flow rate, and injection parameters, is essential to achieve baseline resolution of the enantiomers. nih.gov

Table 2: Representative Chiral GC Conditions for Enantiomeric Purity

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) | This CSP has shown excellent enantioselectivity for a variety of chiral compounds, including those with amine and alcohol functional groups. nih.gov |

| Carrier Gas | Hydrogen or Helium | Provides efficient mass transfer for high-resolution chromatography. nih.gov |

| Temperature Program | Initial temp 70°C, ramp to 150°C at 2°C/min | A slow temperature ramp is often necessary to resolve closely eluting enantiomers. nih.gov |

| Injector Temp | 250 °C | Ensures complete and rapid volatilization of the analyte. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive detector for organic compounds. nih.gov |

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as high resolution, short analysis times, and low consumption of sample and reagents. researchgate.netresearchgate.net In chiral CE, a chiral selector is added to the background electrolyte (BGE). nih.gov The enantiomers migrate differently due to their varying binding affinities with the chiral selector, leading to their separation. bio-rad.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govnih.gov For a basic compound like this compound, anionic cyclodextrin derivatives such as sulfobutylether-β-cyclodextrin (SBE-β-CD) are often effective. The separation can be finely tuned by adjusting the pH of the BGE, the concentration and type of the chiral selector, and the applied voltage. researchgate.netnih.gov The method is particularly well-suited for polar and charged molecules. researchgate.net

Table 3: Typical Capillary Electrophoresis Parameters for Chiral Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) | Standard capillary for CE providing a high surface area-to-volume ratio for efficient heat dissipation. |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer at pH 2.5 | Low pH ensures the amine is protonated and migrates as a cation. bio-rad.com |

| Chiral Selector | 10-20 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic selector interacts with the cationic analyte to form diastereomeric complexes. nih.gov |

| Voltage | 15-25 kV | High voltage drives the electrophoretic and electroosmotic flow for rapid separation. bio-rad.com |

| Detection | Diode Array Detector (DAD) at 214 nm | Allows for sensitive detection and spectral confirmation. |

Spectroscopic Methods for Structure and Stereochemistry Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and absolute configuration of synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. st-andrews.ac.uk For stereochemical assignment, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. wordpress.comresearchgate.net A NOESY experiment detects through-space interactions between protons that are close to each other, allowing for the determination of their relative orientation and, consequently, the molecule's stereochemistry. wordpress.com

In the case of this compound, the relative stereochemistry of the protons on the morpholine ring and the ethanol (B145695) side chain can be established by observing NOE correlations. Furthermore, the use of chiral solvating agents (CSAs) in NMR can be used to determine enantiomeric purity. rsc.orgnih.gov A CSA forms diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum, allowing for their quantification. nih.gov

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| Benzyl Aromatic CH | 7.20 - 7.40 | 127.0 - 138.0 | Aromatic region, pattern depends on substitution. st-andrews.ac.uk |

| Benzyl CH₂ | ~3.50 - 3.70 | ~53.0 - 61.0 | Signal for the methylene (B1212753) group attached to the nitrogen and phenyl ring. st-andrews.ac.uk |

| Morpholine Ring CH/CH₂ | 2.50 - 4.00 | 45.0 - 70.0 | Complex region with overlapping signals from the morpholine core. |

| Ethanol CH₂OH | ~3.60 - 3.80 | ~60.0 - 65.0 | Protons adjacent to the hydroxyl group. st-andrews.ac.uk |

| Ethanol CH₂-Ring | ~1.50 - 1.80 | ~30.0 - 40.0 | Protons of the ethyl bridge connecting to the morpholine ring. |

| Hydroxyl OH | Variable | - | Broad signal, position is concentration and solvent dependent. st-andrews.ac.uk |

Mass Spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of a compound and provide information about its structure through fragmentation patterns. uva.nl High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with very high accuracy by measuring its exact mass. mdpi.com

For this compound (Molecular Formula: C₁₃H₁₉NO₂), the expected monoisotopic mass is approximately 221.1416 Da. Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 222.1494. st-andrews.ac.uk The fragmentation pattern observed in the mass spectrum can provide structural confirmation. Characteristic fragments would likely arise from the loss of the hydroxyl group, cleavage of the benzyl group (producing a fragment at m/z 91), and fragmentation of the morpholine ring. The presence of a single, strong molecular ion peak is also an indicator of sample purity. scirp.org

Table 5: Key Mass Spectrometry Data for this compound

| Parameter | Value/Information | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ | - |

| Molecular Weight | 221.29 g/mol | - |

| Monoisotopic Mass | 221.1416 Da | The exact mass used for HRMS confirmation. |

| Ionization Mode | ESI-Positive | Produces protonated molecular ions [M+H]⁺. |

| Expected [M+H]⁺ Ion | m/z 222.1494 | Confirms the molecular weight of the compound. |

| Key Fragment Ion | m/z 91 | [C₇H₇]⁺, the tropylium (B1234903) ion, characteristic of a benzyl group. docbrown.info |

| Key Fragment Ion | m/z 190 | [M+H - H₂O]⁺, loss of water from the alcohol. |

| Key Fragment Ion | m/z 130 | [M+H - C₇H₇]⁺, loss of the benzyl group from the parent ion. |

Derivatization Strategies in Analytical Chemistry

The analytical characterization of this compound, a chiral molecule, often necessitates strategies to improve its detection and separation from other substances, particularly its enantiomer. Derivatization, the process of chemically modifying a compound to produce a new compound with properties more suitable for a specific analytical method, is a key strategy in this context. This involves reacting the parent molecule with a derivatizing reagent to alter its physicochemical properties, such as volatility, thermal stability, or spectroscopic response. gcms.czgreyhoundchrom.com

For this compound, derivatization can target the secondary amine of the morpholine ring or the primary alcohol group of the ethanol side chain. The choice of reagent and strategy depends on the analytical technique being employed, typically gas chromatography (GC) or high-performance liquid chromatography (HPLC). gcms.czresearchgate.net

Enhancement of Detection Sensitivity and Selectivity

Derivatization can significantly enhance the sensitivity and selectivity of detection for this compound, especially when analyzing trace amounts.

For Gas Chromatography (GC): The primary alcohol and secondary amine in the molecule can be converted into less polar, more volatile derivatives. Silylation is a common technique where active hydrogens in hydroxyl and amino groups are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces intermolecular hydrogen bonding, decreases boiling points, and improves thermal stability, leading to sharper peaks and better sensitivity in GC analysis. gcms.cz Another approach involves acylation, which can introduce fluorinated groups into the molecule. These perfluoroacyl derivatives exhibit a strong response to electron capture detectors (ECD), a highly sensitive detection method used in GC. greyhoundchrom.com

For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is often used to introduce a chromophore or fluorophore into the analyte molecule, making it detectable by UV-Vis or fluorescence detectors. For amines like the morpholine moiety, reagents such as 1-naphthylisothiocyanate (NIT) can be used to form a thiourea (B124793) derivative that is highly responsive to UV detection. researchgate.net This allows for quantification at much lower concentrations than would be possible with the underivatized compound.

A notable derivatization strategy for the morpholine ring involves reaction with sodium nitrite (B80452) under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative. nih.govnih.gov This specific derivative is well-suited for determination by GC-Mass Spectrometry (GC-MS), offering high sensitivity and specificity. nih.govnih.gov

Facilitation of Chromatographic Separation

Beyond enhancing detection, derivatization is a crucial tool for facilitating the chromatographic separation of chiral compounds like this compound.

The primary challenge in the analysis of this compound is separating the (S)-enantiomer from its (R)-enantiomer. While specialized chiral stationary phases (CSPs) are the most common approach for separating enantiomers directly, registech.comyoutube.com derivatization offers an alternative strategy. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and can be separated on conventional, achiral chromatographic columns. registech.com

For this compound, the hydroxyl or secondary amine groups can be reacted with a chiral reagent. The resulting diastereomeric products will have different retention times on a standard GC or HPLC column, allowing for their separation and quantification. researchgate.net

Furthermore, achiral derivatization can improve the peak shape and resolution in both GC and HPLC. By converting the polar functional groups into less polar derivatives, interactions with active sites on the column surface are minimized. gcms.czgreyhoundchrom.com This leads to more symmetrical peaks and better separation from other components in the sample matrix. For instance, silylation not only increases volatility for GC analysis but also reduces tailing, thereby improving resolution. gcms.cz

Validation of Analytical Procedures for Comprehensive Characterization

To ensure that an analytical method for this compound is reliable, accurate, and suitable for its intended purpose, a thorough validation process is required. registech.comdujps.com Method validation is a critical component of quality assurance in analytical chemistry, establishing through laboratory studies that the performance characteristics of the method meet the requirements for the analytical application. dujps.com For chiral compounds, this process has special considerations, particularly concerning the quantification of one enantiomer in the presence of the other. registech.comyoutube.com

The validation of an analytical procedure for the characterization of this compound would typically involve assessing the following parameters, in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). dujps.com

Key Validation Parameters:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or its own enantiomer. For a chiral method, the resolution factor between the peaks of the (S)- and (R)-enantiomers is a critical measure of selectivity. oup.com

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified range. dujps.com A regression analysis is performed, and the correlation coefficient (r²) is expected to be close to 1. nih.gov

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. registech.com

Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with a known concentration (spiked samples) and expressing the result as a percentage of recovery. dujps.com

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. dujps.com Results are typically reported as the relative standard deviation (%RSD). dujps.com

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. dujps.com

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dujps.com For chiral purity analysis, the LOQ for the undesired enantiomer must be sufficiently low, typically below the specification limit. registech.com

Robustness: This involves evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. dujps.com It provides an indication of the method's reliability during normal usage.

The table below illustrates typical acceptance criteria for the validation of a chiral HPLC method.

Molecular Mechanisms of Interaction for S 2 4 Benzylmorpholin 3 Yl Ethan 1 Ol and Its Scaffold

In Vitro Studies of Protein-Ligand Interactions Involving Morpholine (B109124) Scaffolds

In vitro experimental techniques are fundamental to characterizing the direct physical interactions between a ligand and its protein target. These methods provide critical data on the strength, kinetics, and physical nature of the binding event.

The complete picture of a drug-target interaction goes beyond simple binding affinity (K_D) to include the kinetics (association and dissociation rates, k_on and k_off) and thermodynamics (changes in enthalpy, ΔH, and entropy, ΔS) of the binding event. nih.govnih.govrsc.org These parameters reveal the mechanism of molecular recognition and can be crucial for a drug's efficacy and safety. nih.govhilarispublisher.com

Binding Kinetics : The rate at which a compound binds to its target (k_on) and the duration it remains bound (residence time, related to k_off) are critical determinants of its biological effect. rsc.org The morpholine scaffold is often incorporated into drug candidates to improve their pharmacokinetic profiles, which is intrinsically linked to these kinetic properties. researchgate.net While specific kinetic assays for (S)-2-(4-Benzylmorpholin-3-yl)ethan-1-ol are not detailed in the available literature, the general goal of using such a scaffold is to optimize these rates for a desired therapeutic outcome. nih.gov

Thermodynamics : The thermodynamics of binding describe the energetic driving forces of the interaction. Isothermal titration calorimetry (ITC) is a common technique used to measure the enthalpic (ΔH) and entropic (ΔS) contributions to the free energy of binding (ΔG). nih.gov Enthalpy-driven binding is typically associated with the formation of strong, specific interactions like hydrogen bonds, while entropy-driven binding can be influenced by factors such as the hydrophobic effect and conformational changes. nih.govnih.gov Studies on morpholine complexes with metal ions have used thermodynamic data to assess stability, demonstrating that free energy changes provide a reliable measure. niscpr.res.in For protein-ligand interactions, the morpholine ring's ability to form favorable interactions suggests it contributes to an advantageous enthalpic profile. nih.gov

Determining the precise three-dimensional arrangement of a ligand within a protein's binding site—its binding mode—is crucial for structure-based drug design. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques for this purpose. nih.govnih.gov

NMR Spectroscopy : NMR can characterize protein-ligand interactions in solution, providing information on which parts of the ligand and protein are in close contact. nih.gov Techniques like Chemical Shift Perturbation (CSP) mapping can identify the binding interface by monitoring changes in the NMR signals of the protein upon ligand titration. nih.govnih.gov For morpholine-containing compounds, NMR studies can confirm the conformation of the morpholine ring (e.g., chair or boat) and its orientation within the binding pocket, which is critical for its interactions. nih.gov The use of 1H-13C HSQC spectra is particularly beneficial for identifying the characteristic signals of the morpholine ring's CH2 groups. nih.gov

X-ray Crystallography : This technique provides a static, high-resolution snapshot of the ligand bound to its protein target. For numerous morpholine-containing inhibitors, crystal structures have been instrumental in revealing the key interactions that drive their activity. researchgate.netresearchgate.net For example, the crystal structure of the NK1 receptor antagonist aprepitant (B1667566) showed the morpholine ring acting as a central scaffold, positioning other functional groups for optimal interaction and also forming a direct hydrogen bond with a glutamine residue (Gln165). These structural insights are invaluable for understanding how the scaffold contributes to binding.

The following table summarizes findings from experimental studies on other morpholine-containing compounds, illustrating common binding modes and interactions attributable to the morpholine scaffold.

| Compound/Scaffold | Protein Target | Experimental Method | Key Findings |